![molecular formula C10H10N2O5S B3839707 2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B3839707.png)
2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol
Vue d'ensemble
Description
2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol, also known as NDAT, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. NDAT is a member of the thiazolidine family and has a molecular weight of 282.25 g/mol. In
Applications De Recherche Scientifique
2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. This compound has also been studied for its potential use as a diagnostic tool for detecting certain types of cancer.
In agriculture, this compound has been shown to have pesticidal properties, making it a potential alternative to traditional chemical pesticides. This compound has also been studied for its potential use as a fertilizer, as it has been shown to increase plant growth and yield.
In environmental science, this compound has been studied for its potential use in water treatment, as it has been shown to effectively remove heavy metals from contaminated water.
Mécanisme D'action
2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol exerts its effects through various mechanisms of action. In medicine, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to the development of various diseases. This compound has also been shown to activate certain signaling pathways that promote cell survival and inhibit cell death.
In agriculture, this compound has been shown to disrupt the nervous system of pests, leading to their death. This compound has also been shown to improve nutrient uptake in plants, leading to increased growth and yield.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases. This compound has also been shown to improve cognitive function and memory in animal models.
In agriculture, this compound has been shown to reduce pest damage and improve plant growth and yield. This compound has also been shown to increase the levels of certain nutrients in plants, making them more nutritious.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations, including its potential toxicity and limited solubility in water. These limitations must be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for research involving 2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol. In medicine, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. In agriculture, further studies are needed to optimize the use of this compound as a pesticide and fertilizer. In environmental science, further studies are needed to explore the potential use of this compound in water treatment.
Conclusion
This compound is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. This compound has been extensively studied for its potential use in medicine, agriculture, and environmental science. This compound exerts its effects through various mechanisms of action and has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound and to optimize its use in various fields.
Propriétés
IUPAC Name |
2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-10-4-2-1-3-7(10)11-8-5-18(16,17)6-9(8)12(14)15/h1-4,11,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGVJPQITURXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



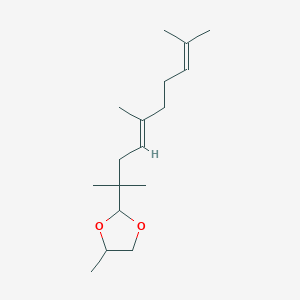

![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)
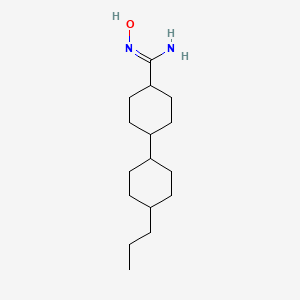
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)

![3-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3839650.png)
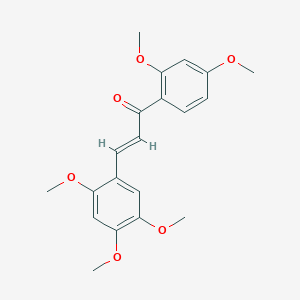
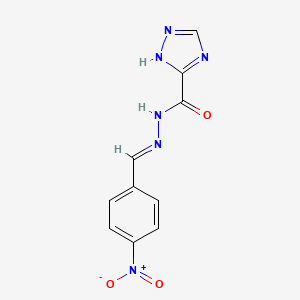
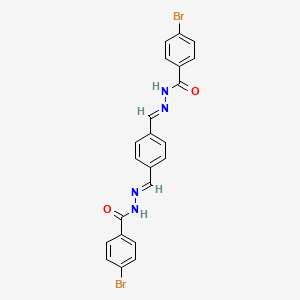
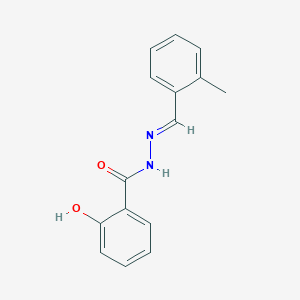
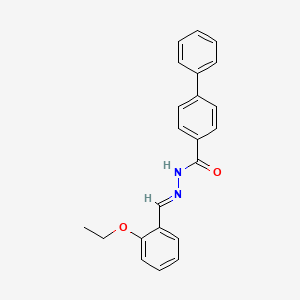
![ethyl 3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}hydrazono)butanoate](/img/structure/B3839699.png)
